5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid
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Overview
Description
JWH 018 N-pentanoic acid metabolite-d5 is a deuterated form of JWH 018 N-pentanoic acid metabolite. This compound contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is primarily used as an internal standard for the quantification of JWH 018 N-pentanoic acid metabolite by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 018 N-pentanoic acid metabolite-d5 involves the incorporation of deuterium atoms into the parent compound, JWH 018 N-pentanoic acid metabolite. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves deuterium exchange reactions where hydrogen atoms are replaced with deuterium using deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production of JWH 018 N-pentanoic acid metabolite-d5 follows stringent protocols to ensure high purity and consistency. The process typically involves multiple steps of synthesis, purification, and quality control to achieve a product with a deuterium incorporation level of ≥99% .
Chemical Reactions Analysis
Types of Reactions
JWH 018 N-pentanoic acid metabolite-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and halide ions are commonly employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the parent compound .
Scientific Research Applications
JWH 018 N-pentanoic acid metabolite-d5 is widely used in scientific research, particularly in the following areas:
Forensic Chemistry and Toxicology: It serves as an internal standard for the quantification of JWH 018 N-pentanoic acid metabolite in biological samples using mass spectrometry.
Pharmacology: The compound is used to study the metabolism and pharmacokinetics of synthetic cannabinoids.
Analytical Chemistry: It is employed in the development and validation of analytical methods for detecting synthetic cannabinoids in various matrices.
Mechanism of Action
JWH 018 N-pentanoic acid metabolite-d5 acts as an internal standard and does not exert pharmacological effects. its parent compound, JWH 018, is a mildly selective agonist of the peripheral cannabinoid receptor. The binding affinity values for central cannabinoid and peripheral cannabinoid receptors are 9.0 nM and 2.94 nM, respectively .
Comparison with Similar Compounds
Similar Compounds
JWH 018 N-pentanoic acid metabolite: The non-deuterated form of the compound.
AM2201 N-pentanoic acid metabolite: Another synthetic cannabinoid metabolite with similar structural features.
Uniqueness
JWH 018 N-pentanoic acid metabolite-d5 is unique due to the incorporation of deuterium atoms, which enhances its stability and makes it an ideal internal standard for mass spectrometry analysis .
Properties
Molecular Formula |
C24H21NO3 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid |
InChI |
InChI=1S/C24H21NO3/c26-23(27)14-5-6-15-25-16-21(19-11-3-4-13-22(19)25)24(28)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16H,5-6,14-15H2,(H,26,27)/i3D,4D,11D,13D,16D |
InChI Key |
BYIVGHIYNFQIJX-HXXXRZHPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC(=O)O)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
Origin of Product |
United States |
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